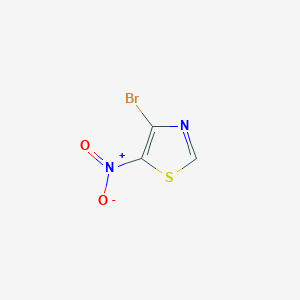

4-Bromo-5-nitrothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-nitrothiazole, also known as 2-Bromo-5-nitro-1, 3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen . It is a pale-yellow liquid with a pyridine-like odor . Thiazole is used as a tool in medicinal chemistry and investigated as a bioactive arena .

Synthesis Analysis

The synthesis of this compound involves various chemical routes. For instance, Keshavayya et al. reported the synthesis of four new biologically active azo dyes containing thiazole, which were derived from 2-amino-5-nitrothiazole by the conventional diazo-coupling method in an acid condition .Molecular Structure Analysis

The molecular formula of this compound is C3HBrN2O2S . The geometrical parameters such as optimized energy, dipole moment, bond length, and angles have been reported . The HOMO–LUMO energy gap of nitrosodimethylamine is found to be greater than that of 2-Bromo-5-nitrothiozole .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its pale-yellow color and pyridine-like odor . It also has a significant response to nonlinear optical (NLO) properties, which reflects its enhanced applicability in the development of photonic devices .Scientific Research Applications

Corrosion Inhibition

One significant application of 4-Bromo-5-nitrothiazole derivatives is in the field of corrosion inhibition. These compounds have been investigated for their ability to inhibit the corrosion of metals in acidic environments. For instance, a study on the inhibitive properties and surface morphology of a group of heterocyclic diazoles, including this compound derivatives, demonstrated their effectiveness in reducing the corrosion current of iron in acidic solutions. The study highlighted an increase in charge-transfer resistance, indicating the formation of a protective layer on the metal surface in the presence of these inhibitors (Babić-Samardžija et al., 2005).

Medicinal Chemistry

In medicinal chemistry, this compound derivatives have been explored for their potential therapeutic applications. For example, a series of 2-amino-5-nitrothiazole derived semicarbazones, closely related to this compound, were designed and synthesized. These compounds demonstrated preferential inhibition towards monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), indicating potential for the development of anti-neurodegenerative agents (Tripathi et al., 2017).

Material Science

In the realm of material science, the photophysical properties of thiazole derivatives, including those related to this compound, have been investigated. A study focused on the synthesis and examination of 5-N-Arylamino-4-methylthiazoles, derived from a process involving direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole. The resulting compounds exhibited luminescence with wavelengths dependent on the substituents, suggesting applications in the development of organic light-emitting diodes (OLEDs) and other photonic materials (Murai et al., 2017).

Quantum Chemistry

Furthermore, this compound has been a subject of interest in quantum chemical studies. Research focusing on its vibrational analysis, HOMO-LUMO energy gap, and non-linear properties such as electric dipole moment and hyperpolarizability, provides valuable insights into its electronic structure and potential applications in molecular electronics (Gobinath & Xavier, 2013).

Electrochemical Sensors

Additionally, this compound derivatives have been explored for their use in the development of electrochemical sensors. A study involving the synthesis of a novel triazole derivative, which could be utilized in PVC matrix-based sensors, demonstrated the potential of such compounds in creating selective sensors for metal ions, including chromium(III). This suggests their applicability in environmental monitoring and industrial process control (Kumar & Sharma, 2013).

Mechanism of Action

Target of Action

It is known that nitrothiazoles, a class of compounds to which 4-bromo-5-nitrothiazole belongs, are often used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

Nitrothiazoles, in general, are known to be electron-accepting heterocycles due to the electron-withdrawing nitrogen of the imine (C=N) group . This property might play a role in their interaction with biological targets.

Biochemical Pathways

Nitrothiazoles are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Nitrothiazoles are known for their wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

The future directions of 4-Bromo-5-nitrothiazole research could involve the development of new DFT methods on spectroscopy and nonlinear optical (NLO) properties . Additionally, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Properties

IUPAC Name |

4-bromo-5-nitro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)9-1-5-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVUSUQMGFTQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2590909.png)

![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2590910.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2590920.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)

![N-[1-(1,3-Benzothiazol-6-yl)ethyl]but-2-ynamide](/img/structure/B2590925.png)